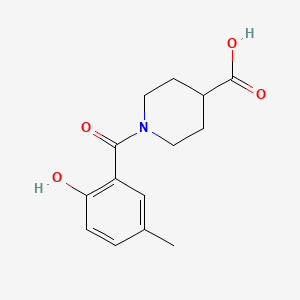

1-(2-Hydroxy-5-methylbenzoyl)piperidine-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2-Hydroxy-5-methylbenzoyl)piperidine-4-carboxylic acid is a chemical compound with the molecular formula C14H17NO4 and a molecular weight of 263.29 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a piperidine ring substituted with a hydroxy-methylbenzoyl group and a carboxylic acid group.

Vorbereitungsmethoden

The synthesis of 1-(2-Hydroxy-5-methylbenzoyl)piperidine-4-carboxylic acid involves several steps. One common synthetic route includes the reaction of 2-hydroxy-5-methylbenzoic acid with piperidine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product . The reaction typically occurs under mild conditions, with the temperature maintained at room temperature and the reaction time ranging from a few hours to overnight.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

1-(2-Hydroxy-5-methylbenzoyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The piperidine ring can undergo nucleophilic substitution reactions with halogenated compounds to introduce different substituents.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Neuroprotective Effects

Recent studies have highlighted the potential of derivatives of piperidine compounds in treating neurodegenerative diseases, particularly Alzheimer’s Disease (AD). The compound acts as a GABA reuptake inhibitor, which is significant given that GABAergic dysfunction is implicated in AD. A study synthesized various derivatives of nipecotic acid, including 1-(2-hydroxy-5-methylbenzoyl)piperidine-4-carboxylic acid, showing promising results in inhibiting oxidative stress and inflammation, both crucial in AD pathology .

Table 1: Inhibitory Activity Against Acetylcholinesterase

| Compound | IC50 (μM) |

|---|---|

| 1 | 39 |

| 2 | 20 |

| 3 | 160 |

| 4 | 47 |

| Control (Physostigmine) | - |

The data indicates that certain derivatives exhibit competitive inhibition of acetylcholinesterase, with implications for enhancing cholinergic transmission in AD patients .

Antioxidant Properties

The compound has shown significant antioxidant activity, which is vital for protecting neuronal cells from oxidative damage. In vitro studies demonstrated that the compound can inhibit lipid peroxidation and reduce reactive oxygen species (ROS) levels.

Table 2: Antioxidant Activity Evaluation

| Compound | % Inhibition (Lipid Peroxidation) |

|---|---|

| 1 | - |

| 2 | 61 |

| 3 | 47 |

| Control (Trolox) | 25 |

These findings suggest that the compound may serve as a protective agent against oxidative stress-related neuronal damage, further supporting its potential role in neuroprotection .

Anti-inflammatory Applications

The compound also exhibits anti-inflammatory properties. In vivo studies involving carrageenan-induced paw edema in rats demonstrated significant reductions in inflammation.

Table 3: Anti-inflammatory Activity

| Compound | % Edema Reduction |

|---|---|

| 1 | 55 |

| 2 | 61 |

| Control (Ibuprofen) | 36 |

This data underscores the compound's potential as an anti-inflammatory agent, which could be beneficial in treating conditions characterized by inflammation .

Synthesis and Optimization

The synthesis of derivatives of this compound has been optimized to enhance pharmacological properties. Research has focused on modifying the piperidine moiety to improve bioavailability and efficacy.

Table 4: Synthesis Parameters and Yields

| Compound | Yield (%) | Method Used |

|---|---|---|

| A | 85 | Amidation Reaction |

| B | 75 | Esterification |

These optimization efforts are crucial for developing more effective therapeutic agents derived from this compound .

Wirkmechanismus

The mechanism of action of 1-(2-Hydroxy-5-methylbenzoyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxy and carboxylic acid groups can form hydrogen bonds with target proteins, leading to inhibition or modulation of their activity. The piperidine ring can interact with hydrophobic pockets in the target proteins, enhancing the binding affinity and specificity of the compound.

Vergleich Mit ähnlichen Verbindungen

1-(2-Hydroxy-5-methylbenzoyl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:

1-(2-Hydroxybenzoyl)piperidine-4-carboxylic acid: Lacks the methyl group on the benzoyl ring, which may affect its binding affinity and specificity.

1-(2-Hydroxy-5-chlorobenzoyl)piperidine-4-carboxylic acid: Contains a chlorine substituent instead of a methyl group, which can alter its chemical reactivity and biological activity.

1-(2-Hydroxy-5-methylbenzoyl)piperidine-4-sulfonic acid: Has a sulfonic acid group instead of a carboxylic acid group, which can influence its solubility and interaction with target proteins.

The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of hydrophobic and hydrophilic properties, making it a versatile compound for various applications.

Biologische Aktivität

1-(2-Hydroxy-5-methylbenzoyl)piperidine-4-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a piperidine ring, a hydroxyl group, and a carboxylic acid moiety, which contribute to its interaction with various biological targets. This article provides an overview of the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with proteins, facilitating modulation or inhibition of their activity. Additionally, the hydrophobic nature of the piperidine ring allows it to fit into hydrophobic pockets within target proteins, enhancing binding affinity and specificity.

Pharmacological Properties

Research has highlighted several pharmacological properties associated with this compound:

- MAGL Inhibition : The compound acts as a reversible inhibitor of monoacylglycerol lipase (MAGL), an enzyme involved in the degradation of endocannabinoids. This inhibition has been linked to potential therapeutic effects in pain management and inflammation .

- Antiproliferative Activity : Studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines, including human breast (MDA-MB-231 and MCF-7) and ovarian (COV318 and OVCAR-3) cancer cells. The IC50 values for these effects range from 19.9 µM to 75.3 µM, indicating its potential as an anticancer agent .

Case Studies

Several studies have investigated the biological activity of this compound:

-

Inhibition of MAGL :

- Study Findings : The compound was found to inhibit MAGL with an IC50 value of approximately 11.7 µM. Further modifications led to derivatives with improved potency, such as a derivative exhibiting an IC50 value of 0.84 µM .

- Implications : These findings suggest that the compound may be useful in modulating the endocannabinoid system, which plays a role in pain relief and anti-inflammatory responses.

-

Antiproliferative Effects :

- Study Findings : The compound demonstrated notable cytotoxicity against ovarian cancer cell lines with IC50 values of 31.5 µM for COV318 and 43.9 µM for OVCAR-3 .

- Mechanism : The inhibition of cell viability is believed to be linked to the compound's interaction with MAGL, leading to altered endocannabinoid levels that affect cancer cell proliferation.

Data Tables

Eigenschaften

IUPAC Name |

1-(2-hydroxy-5-methylbenzoyl)piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4/c1-9-2-3-12(16)11(8-9)13(17)15-6-4-10(5-7-15)14(18)19/h2-3,8,10,16H,4-7H2,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITLFUSTVHIDZQX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)C(=O)N2CCC(CC2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.